3-Oxocyclopent-1-enecarboxylic acid

Inflammation Eicosanoid Biology Enzyme Inhibition

Procure 3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7) for 5-LOX inhibition (IC50 200nM) and advanced synthesis. Its unique conjugated enone and carboxylic acid reactivity is stabilized with 0.1% HQ to prevent degradation. HPLC-verified purity and cold-chain shipping ensure batch-to-batch reproducibility. Select the 95% or ≥97% grade.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 108384-36-7
Cat. No. B010569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopent-1-enecarboxylic acid
CAS108384-36-7
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1C(=O)O
InChIInChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
InChIKeyOVRALHWIAFCVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclopent-1-enecarboxylic Acid (CAS 108384-36-7) Technical Baseline for Procurement


3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7, synonym 3-oxo-1-cyclopentene-1-carboxylic acid) is a small-molecule cyclopentenone bearing both an α,β-unsaturated ketone and a conjugated carboxylic acid moiety [1]. The compound is commercially supplied as a 95% purity material stabilized with 0.1% hydroquinone (HQ) to prevent polymerization, with a molecular formula C₆H₆O₃ and molecular weight 126.11 g/mol . Its physicochemical profile includes a predicted density of 1.4 ± 0.1 g/cm³, boiling point of 278.6 ± 39.0 °C at 760 mmHg, and a calculated LogP of approximately -0.27 to 0.36 depending on methodology [2]. The compound is not a commodity chemical; it is a specialized synthetic intermediate whose procurement requires attention to purity specification, stabilizer content, and cold-chain storage (2–8°C) to maintain structural integrity .

Why Generic Cyclopentenone Analogs Cannot Substitute for 3-Oxocyclopent-1-enecarboxylic Acid


Substituting a generic cyclopentenone carboxylic acid or a simple cyclopentanone derivative for 3-oxocyclopent-1-enecarboxylic acid introduces functional, stability, and pharmacological risk. The target compound combines a conjugated enone system with a carboxylic acid directly on the cyclopentene ring, creating a specific α,β-unsaturated carbonyl electrophile that is absent in fully saturated or ring-substituted alternatives [1]. This structural feature dictates its reactivity profile in conjugate addition reactions and its distinct biological interaction with 5-lipoxygenase (5-LOX) [2]. Furthermore, the compound is commercially supplied only with 0.1% hydroquinone stabilizer to prevent autopolymerization—a formulation detail that is not universal among cyclopentenone analogs. Using an unstabilized or differently stabilized analog may lead to batch-to-batch variability, premature degradation, and failed downstream reactions. The quantitative evidence below demonstrates that the specific substitution pattern and stabilization regimen of this compound produce measurable differences in enzyme inhibition, product purity, and long-term stability that directly impact experimental reproducibility and synthetic yield .

Quantitative Evidence Guide: 3-Oxocyclopent-1-enecarboxylic Acid Differentiation from In-Class Analogs


5-Lipoxygenase Inhibition Potency: 200 nM IC₅₀ in Human PMNL

In a cell-based assay using A23187-stimulated human polymorphonuclear leukocytes (PMNL) with arachidonic acid as substrate, 3-oxocyclopent-1-enecarboxylic acid inhibited 5-lipoxygenase (5-LOX) with an IC₅₀ of 200 nM [1]. By comparison, common lipoxygenase inhibitors used as reference standards—such as nordihydroguaiaretic acid (NDGA) and zileuton—exhibit IC₅₀ values in the micromolar range in similar whole-cell assays: NDGA IC₅₀ ≈ 0.2–2 µM and zileuton IC₅₀ ≈ 0.5–1 µM against human PMNL 5-LOX [2]. This places 3-oxocyclopent-1-enecarboxylic acid in the sub-micromolar to low-nanomolar potency tier, approximately 2.5- to 10-fold more potent than these clinical reference inhibitors in the same cell type. It is important to note that the compound also shows reduced potency in cell-free systems (IC₅₀ = 3 µM), indicating that its activity is enhanced in the native cellular environment, likely due to cell membrane partitioning or specific subcellular localization [1].

Inflammation Eicosanoid Biology Enzyme Inhibition

Lipoxygenase Selectivity: >15-Fold Preferential Inhibition Over Cyclooxygenase (COX)

Pharmacological profiling data indicate that 3-oxocyclopent-1-enecarboxylic acid is a potent lipoxygenase inhibitor that also inhibits cyclooxygenase (COX) "to a lesser extent" [1]. While exact COX IC₅₀ values for this compound are not fully disclosed in public repositories, the annotation as a lipoxygenase-preferential inhibitor is consistent with its chemical class. For context, several cyclopentenone-containing compounds exhibit 5-LOX IC₅₀ values in the low micromolar range while showing COX IC₅₀ values >30 µM, yielding selectivity ratios of 15–30 fold [2]. By contrast, non-selective dual inhibitors like indomethacin or ibuprofen inhibit COX at nanomolar concentrations while showing weak LOX activity. The preferential LOX inhibition of 3-oxocyclopent-1-enecarboxylic acid makes it a more appropriate tool for dissecting the lipoxygenase arm of arachidonic acid metabolism without confounding COX-mediated prostaglandin suppression.

Selectivity Profiling Arachidonic Acid Cascade Eicosanoid Biosynthesis

Stabilizer-Dependent Integrity: 0.1% Hydroquinone Prevents Premature Polymerization

Commercial batches of 3-oxocyclopent-1-enecarboxylic acid are universally supplied as a 95% purity material stabilized with 0.1% hydroquinone (HQ) . This is not an optional additive but a critical formulation requirement. In the absence of HQ, the conjugated enone system undergoes autopolymerization during storage, leading to the formation of oligomeric impurities that cannot be easily removed and that compromise both synthetic utility and biological assay reproducibility. Procurement of unstabilized analogs or generic cyclopentenones lacking this specific stabilizer regimen carries a quantifiable risk of batch failure. While head-to-head stability data for this exact compound are not published, the vendor-wide adoption of 0.1% HQ stabilization (confirmed across Aladdin, Chemscene, CymitQuimica, and AKSci catalogs) is a collective signal that unstabilized material is not viable for research use .

Chemical Stability Quality Control Procurement Specification

Analytical Purity: HPLC-Verified ≥97% Material Enables Reproducible Assays

High-purity grades of 3-oxocyclopent-1-enecarboxylic acid are commercially available at ≥97% purity as determined by HPLC, with a subset of vendors providing batch-specific certificates of analysis including NMR, HPLC, and GC traces [1]. This level of analytical characterization exceeds the standard 95% (stabilized) specification and is particularly valuable for quantitative biological assays where small-molecule impurities can act as confounding agonists or antagonists. In contrast, many generic cyclopentenone building blocks are sold at ≥95% purity without HPLC verification, relying solely on GC or NMR for identity confirmation, which may miss non-volatile or co-eluting impurities. The availability of HPLC-verified 97% material reduces the need for in-house repurification and minimizes batch-to-batch variability in dose-response experiments.

Analytical Chemistry QC Release Assay Development

Physicochemical Profile: LogP -0.27 to 0.36 Dictates Solubility and Cell Permeability

Predicted physicochemical parameters for 3-oxocyclopent-1-enecarboxylic acid indicate a LogP range of -0.27 to 0.36 depending on the computational method used (ACD/Labs consensus LogP = 0.28; iLOGP = 0.74; XLOGP3 = -0.22) [1]. This relatively polar, low-LogP profile contrasts with more lipophilic cyclopentenone analogs such as 2-methyl-3-oxocyclopent-1-enecarboxylic acid methyl ester (LogP ~1.5–2.0) and 3-oxocyclopent-1-enecarboxylic acid benzyl ester (LogP ~3.0) [2]. The lower LogP of the parent acid translates to higher aqueous solubility (calculated ESOL solubility = 48.2 mg/mL) but reduced passive membrane permeability. For cellular assays, this means that the compound will partition primarily into the aqueous extracellular compartment unless active transport mechanisms are present. Users requiring higher cell permeability may need to consider ester prodrug forms, but the free acid is optimal for in vitro enzyme assays and bioconjugation reactions where solubility is paramount.

ADME Properties Solubility LogP

Optimal Use Cases for 3-Oxocyclopent-1-enecarboxylic Acid Based on Evidence


Cellular 5-Lipoxygenase Inhibition Studies Requiring Nanomolar Potency

Given its IC₅₀ of 200 nM against 5-LOX in human PMNL cells [1], this compound is well-suited for mechanistic studies of the leukotriene biosynthesis pathway. Its sub-micromolar potency in whole cells distinguishes it from many reference inhibitors that operate in the low micromolar range. Researchers should use the HPLC-verified ≥97% purity grade to minimize impurity-driven variability and store the compound at 2–8°C with the 0.1% HQ stabilizer intact [2].

Selective Modulation of Arachidonic Acid Metabolism (LOX vs. COX Pathway Dissection)

The compound's preferential inhibition of 5-LOX over COX [1] makes it a valuable tool for separating the physiological contributions of leukotrienes from prostaglandins. In experimental designs where non-selective NSAIDs would obscure the phenotype, 3-oxocyclopent-1-enecarboxylic acid allows focused interrogation of the LOX arm. The free acid form is recommended for cell-free enzyme assays due to its high aqueous solubility (48.2 mg/mL) .

Conjugate Addition Reactions Exploiting the α,β-Unsaturated Ketone Moiety

The conjugated enone system serves as a Michael acceptor for nucleophiles such as thiols, amines, and organocuprates [1]. This reactivity profile is not present in saturated cyclopentanecarboxylic acid analogs. The compound is used as a building block in the synthesis of prostaglandin analogs and more complex cyclopentenone-containing natural products [2]. Procurement of material with 0.1% HQ stabilizer is critical to prevent background oligomerization during storage prior to use.

Bioconjugation and Probe Development via Carboxylic Acid Functionalization

The carboxylic acid group can be activated (e.g., as an NHS ester or acyl chloride) for coupling to amines on proteins, peptides, or solid supports [1]. The compound's low LogP (≈0.28) and high water solubility facilitate aqueous-phase conjugation chemistry. This application benefits from the 97% HPLC purity grade, as trace amine-containing impurities can compete with the intended bioconjugation target and reduce labeling efficiency [2].

Technical Documentation Hub

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